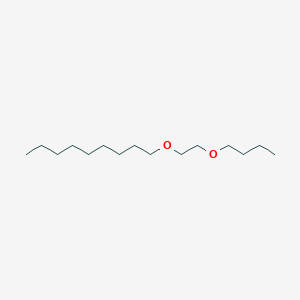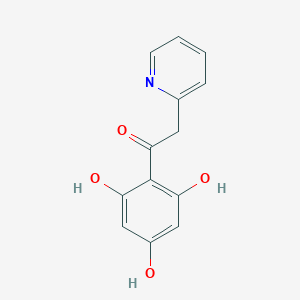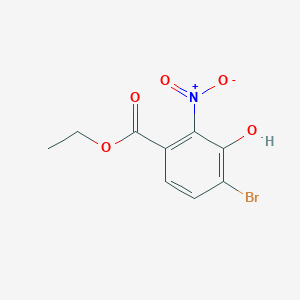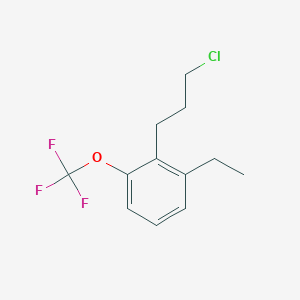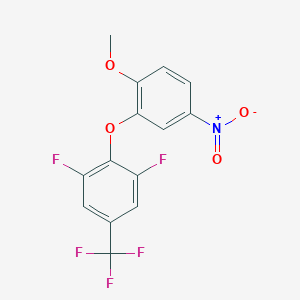
(3-Chlorophenyl) quinazoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl) quinazoline-2-carboxylate is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group in the structure enhances its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl) quinazoline-2-carboxylate typically involves the reaction of 3-chlorobenzoic acid with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinazoline ring. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and environmentally friendly.
化学反応の分析
Types of Reactions
(3-Chlorophenyl) quinazoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylate derivatives.
Reduction: Reduction reactions can lead to the formation of quinazoline-2-carboxamide derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinazoline-2,4-dicarboxylate derivatives.
Reduction: Quinazoline-2-carboxamide derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
(3-Chlorophenyl) quinazoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (3-Chlorophenyl) quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Quinazoline-2-carboxylate: Lacks the chlorophenyl group, resulting in different chemical reactivity and biological activities.
(4-Chlorophenyl) quinazoline-2-carboxylate: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity and activity.
Quinazoline-2,4-dicarboxylate:
Uniqueness
(3-Chlorophenyl) quinazoline-2-carboxylate is unique due to the presence of the 3-chlorophenyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other quinazoline derivatives and contributes to its specific applications in scientific research and industry.
特性
分子式 |
C15H9ClN2O2 |
|---|---|
分子量 |
284.69 g/mol |
IUPAC名 |
(3-chlorophenyl) quinazoline-2-carboxylate |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-5-3-6-12(8-11)20-15(19)14-17-9-10-4-1-2-7-13(10)18-14/h1-9H |
InChIキー |
RAUJLCZYSJSOAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(=O)OC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


